(2H10)-o-Xylene

Catalog No.
S794334
CAS No.
56004-61-6
M.F
C8H10
M. Wt
116.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2H10)-o-Xylene

CAS Number

56004-61-6

Product Name

(2H10)-o-Xylene

IUPAC Name

1,2,3,4-tetradeuterio-5,6-bis(trideuteriomethyl)benzene

Molecular Formula

C8H10

Molecular Weight

116.23 g/mol

InChI

InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D

InChI Key

CTQNGGLPUBDAKN-ZGYYUIRESA-N

SMILES

CC1=CC=CC=C1C

Synonyms

1.2-Dimethyl benzene-d10

Canonical SMILES

CC1=CC=CC=C1C

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H]

Isotopic Tracer Studies

(2H10)-o-Xylene's primary application lies in its use as an isotopic tracer in scientific research. Due to the presence of ten deuterium atoms (²H) replacing hydrogen atoms (¹H) in its structure, (2H10)-o-Xylene can be easily distinguished from its non-deuterated counterpart using techniques like mass spectrometry []. This property allows researchers to track the movement and fate of o-Xylene in various chemical reactions and biological processes.

For instance, (2H10)-o-Xylene can be used to study the metabolism of o-Xylene in organisms. By observing the incorporation of deuterium atoms into metabolites, researchers can gain insights into the pathways involved in o-Xylene breakdown [].

Investigating Reaction Mechanisms

(2H10)-o-Xylene can be a valuable tool for investigating reaction mechanisms. By selectively replacing specific hydrogen atoms with deuterium, researchers can probe the role of these hydrogens in the reaction pathway. The presence of deuterium can alter the reaction rate or product distribution, providing clues about the reaction's transition state [].

For example, (2H10)-o-Xylene can be used to study the mechanism of aromatic electrophilic substitution reactions. By observing the position of deuterium incorporation in the product, researchers can determine the site of attack by the electrophile [].

NMR Spectroscopy

(2H10)-o-Xylene can be a helpful tool in Nuclear Magnetic Resonance (NMR) spectroscopy. Deuterium has a different spin than hydrogen, which can simplify NMR spectra by reducing signal overlap. This allows for better resolution and easier interpretation of the spectra, aiding in structural characterization of complex molecules [].

Understanding Solvent Effects

(2H10)-o-Xylene can be used to study solvent effects on chemical reactions. By comparing the behavior of o-Xylene and (2H10)-o-Xylene in different solvents, researchers can gain insights into the role of solvent-solute interactions [].

(2H10)-o-Xylene is a colorless aromatic hydrocarbon liquid. It originates from the deuteration of o-xylene, a common industrial solvent obtained from petroleum distillation []. While o-xylene itself has various applications in industry, (2H10)-o-Xylene finds particular use in scientific research due to its isotopic substitution.


Molecular Structure Analysis

(2H10)-o-Xylene shares the same basic structure as o-xylene: a benzene ring (six-membered carbon ring with alternating single and double bonds) with two methyl groups (CH3) attached at adjacent (ortho) positions. All ten hydrogen atoms in the molecule are replaced with deuterium (²H) []. This isotopic substitution offers several advantages:

  • Reduced background noise in NMR spectroscopy: Deuterium has a different magnetic spin than hydrogen, which can reduce background noise in Nuclear Magnetic Resonance (NMR) spectroscopy, a technique used to study the structure and dynamics of molecules. []
  • Isotopic labeling for tracking: The presence of deuterium allows researchers to track the movement and transformation of the molecule within a system due to its distinct mass compared to hydrogen [].

Chemical Reactions Analysis

  • Nitration: Reaction with nitric acid (HNO3) to produce nitro-xylene derivatives [].
  • Alkylation: Reaction with alkylating agents to introduce additional carbon chains [].
  • Oxidation: Under specific conditions, o-xylene can be oxidized to phthalic acid []. It is likely that (2H10)-o-Xylène would undergo similar oxidation reactions.

Note

Due to the research-oriented nature of (2H10)-o-Xylene, specific reaction conditions and detailed mechanisms might not be readily available in public scientific databases.


Physical And Chemical Properties Analysis

  • Melting point: Around -25°C (o-xylene) [].
  • Boiling point: Around 144°C (o-xylene) [].
  • Solubility: Insoluble in water, soluble in organic solvents like benzene and toluene [].
  • Stability: Relatively stable under ambient conditions [].

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H312+H332 (84.44%): Harmful in contact with skin or if inhaled [Warning Acute toxicity, dermal;
acute toxicity, inhalation];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

56004-61-6

Dates

Modify: 2023-08-15

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